molecular formula Si8 B14430267 CID 58301355

CID 58301355

Cat. No.: B14430267
M. Wt: 224.68 g/mol
InChI Key: KFTQVXQZSVUUNW-UHFFFAOYSA-N
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Description

CID 58301355 is a chemical compound characterized by its unique structural and analytical properties. Its chemical structure (Figure 1B) and chromatographic profile were analyzed using gas chromatography-mass spectrometry (GC-MS), as shown in the total ion chromatogram of CIEO (Figure 1C) . The compound was isolated via vacuum distillation, with its content quantified across fractions (Figure 1D). Mass spectral data confirmed its molecular identity, highlighting key fragmentation patterns indicative of its functional groups and backbone structure .

Properties

Molecular Formula

Si8

Molecular Weight

224.68 g/mol

InChI

InChI=1S/Si8/c1-7(2,3)8(4,5)6

InChI Key

KFTQVXQZSVUUNW-UHFFFAOYSA-N

Canonical SMILES

[Si][Si]([Si])([Si])[Si]([Si])([Si])[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 58301355 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, controlled temperatures, and specific reaction times to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

CID 58301355 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

CID 58301355 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: It is used in the study of biological pathways and as a tool in molecular biology experiments.

    Medicine: It has potential therapeutic applications and is used in drug development and testing.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 58301355 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The exact molecular targets and pathways involved vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

CID 58301355 belongs to a broader class of compounds that share structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389) (Figure 1A–D, ). These compounds typically feature polyketide or macrocyclic frameworks, which are associated with bioactivity in marine toxins.

Physicochemical Properties

A comparative analysis of physicochemical properties is summarized below:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Weight Not explicitly reported 1,212.4 g/mol 1,226.4 g/mol
Solubility Likely lipophilic (inferred from GC-MS retention) Low aqueous solubility Moderate lipophilicity
Key Functional Groups Cyclic ethers, ester linkages Epoxide, conjugated double bonds Methylated epoxide, ester groups

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